molecular formula C9H15N3 B2996030 3-cyclopentyl-1-methyl-1H-pyrazol-4-amine CAS No. 1549469-17-1

3-cyclopentyl-1-methyl-1H-pyrazol-4-amine

Cat. No.: B2996030
CAS No.: 1549469-17-1
M. Wt: 165.24
InChI Key: HGHMSVWBEWHOSZ-UHFFFAOYSA-N
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Description

3-cyclopentyl-1-methyl-1H-pyrazol-4-amine is an organic compound with the molecular formula C9H15N3 It is a derivative of pyrazole, characterized by the presence of a cyclopentyl group and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-1-methyl-1H-pyrazol-4-amine can be achieved through several methods. One common approach involves the reaction of cyclopentanone with hydrazine to form cyclopentyl hydrazine. This intermediate is then reacted with methyl isocyanate to yield the desired product. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-1-methyl-1H-pyrazol-4-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-cyclopentyl-1-methyl-1H-pyrazol-4-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-cyclopentyl-1-methylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-12-6-8(10)9(11-12)7-4-2-3-5-7/h6-7H,2-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHMSVWBEWHOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2CCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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